

Spectroscopic Analysis of Bromoacetone: A Comparative Guide for Structural Confirmation

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Compound of Interest

Compound Name: Bromoacetone

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This guide provides a comparative spectroscopic analysis of **bromoacetone** and its halogenated analogs, chloroacetone and fluoroacetone. By examining their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, researchers can effectively confirm the structure of **bromoacetone** and distinguish it from similar compounds. The data presented is supported by established experimental protocols for accurate and reproducible results.

Comparative Spectroscopic Data

The structural confirmation of **bromoacetone** is achieved by analyzing its unique spectroscopic fingerprint and comparing it with related haloacetones. The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectral data for **bromoacetone**, chloroacetone, and fluoroacetone.

Table 1: ^1H NMR Spectroscopic Data

Compound	Functional Group	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Bromoacetone	CH ₂ Br	3.97	Singlet	-
CH ₃	2.37	Singlet	-	
Chloroacetone	CH ₂ Cl	4.13[1]	Singlet	-
CH ₃	2.31[1]	Singlet	-	
Fluoroacetone	CH ₂ F	4.75	Doublet	47.5
CH ₃	2.22	Doublet	4.4	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Functional Group	Chemical Shift (δ) in ppm
Bromoacetone	C=O	199.9
CH ₂ Br	35.7	
CH ₃	30.7	
Chloroacetone	C=O	200.3[1]
CH ₂ Cl	48.9[1]	
CH ₃	27.1[1]	
Fluoroacetone	C=O	202.9 (d, J = 18.8 Hz)
CH ₂ F	87.9 (d, J = 180.5 Hz)	
CH ₃	25.8 (d, J = 2.1 Hz)	

Table 3: Key IR Absorption Frequencies

Compound	Functional Group	Absorption Frequency (cm ⁻¹)
Bromoacetone	C=O Stretch	~1728
Chloroacetone	C=O Stretch	~1735
Fluoroacetone	C=O Stretch	~1740

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of the analyte (**bromoacetone**, chloroacetone, or fluoroacetone) was prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution was then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - The ¹H NMR spectra were recorded on a 400 MHz spectrometer.
 - A standard single-pulse experiment was used with a 30-degree pulse angle.
 - The spectral width was set to 16 ppm, centered at approximately 5 ppm.
 - A relaxation delay of 1 second was used between scans. A total of 16 scans were acquired to ensure a good signal-to-noise ratio.
 - The free induction decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
- ¹³C NMR Spectroscopy:
 - The ¹³C NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon.

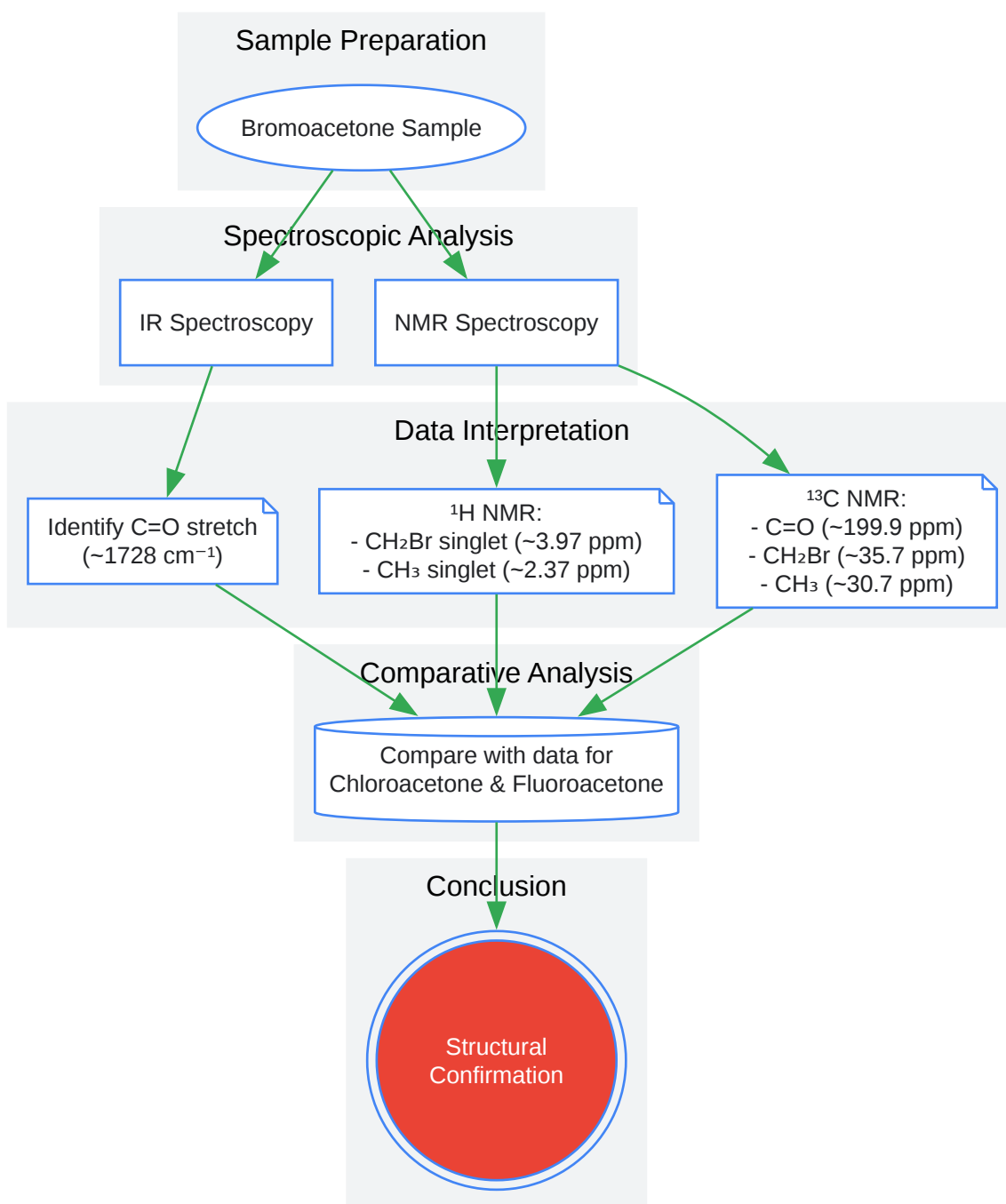
- A standard proton-decoupled pulse sequence was utilized to simplify the spectrum to single peaks for each unique carbon atom.
- The spectral width was set to 240 ppm.
- A relaxation delay of 2 seconds was employed. Approximately 1024 scans were averaged.
- The FID was processed with an exponential window function (line broadening of 1.0 Hz) prior to Fourier transformation.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid sample (**bromoacetone**, chloroacetone, or fluoroacetone) was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.
- Spectral Acquisition:
 - The IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the clean salt plates was recorded first.
 - The sample was then placed in the spectrometer's sample compartment.
 - Spectra were recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} .
 - A total of 16 scans were co-added to improve the signal-to-noise ratio. The final spectrum was presented in terms of transmittance.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **bromoacetone**.



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Caption: Workflow for **bromoacetone** structural confirmation.

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References

- 1. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
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